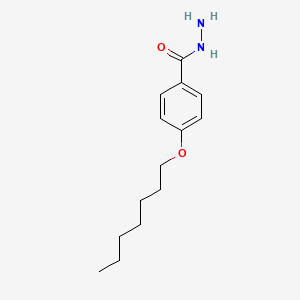

4-(Heptyloxy)benzohydrazide

Description

Significance of Benzohydrazide (B10538) and Hydrazone Frameworks in Chemical Sciences

The benzohydrazide scaffold and its hydrazone derivatives are of paramount importance in the chemical sciences, particularly in medicinal chemistry. pensoft.netpensoft.net Hydrazides, characterized by the -CONHNH₂ functional group, are crucial synthons for creating a wide array of heterocyclic compounds. mdpi.com The hydrazide-hydrazone fragment (R-C(=O)NHN=CH-R') is a key structural motif that imparts a diverse range of biological activities. pensoft.netmdpi.com

Compounds incorporating these frameworks have been extensively investigated and have shown a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and anticonvulsant activities. pensoft.netpensoft.netmdpi.comresearchgate.net The ability of the hydrazone group to act as a hydrogen bond donor and acceptor, and to chelate metals, contributes to its interaction with various biological targets. pensoft.netrsc.org This versatility has established the benzohydrazide-hydrazone core as a "privileged scaffold" in drug discovery, consistently appearing in molecules with significant therapeutic potential. pensoft.netrsc.org The structural diversity achievable through modifications of this framework allows for the fine-tuning of physicochemical and biological properties, making it a valuable tool for developing new pharmaceutical agents. researchgate.net

Overview of the Alkoxybenzohydrazide Class and its Research Potential

Research into alkoxybenzohydrazides has revealed their potential in several advanced applications:

Liquid Crystals: Long-chain alkoxybenzohydrazides and their derivatives are investigated for their mesomorphic properties, meaning they can form liquid crystal phases. researchgate.netresearchgate.net The interplay of the rigid benzohydrazide core and the flexible alkoxy chains can lead to the formation of ordered yet fluid phases like smectic and nematic phases, which are crucial for applications in displays and sensors. researchgate.net

Medicinal Chemistry: The alkoxy group can enhance the interaction of the benzohydrazide moiety with biological targets. For instance, alkoxybenzohydrazide derivatives have been synthesized and evaluated for a variety of therapeutic applications. researchgate.netresearchgate.net The ability to systematically vary the alkoxy chain length provides a strategy for optimizing drug-receptor interactions and pharmacokinetic profiles.

Supramolecular Chemistry: The hydrogen bonding capabilities of the hydrazide group, combined with van der Waals interactions from the alkoxy chains, make these compounds excellent building blocks for creating self-assembling supramolecular structures, such as organogels. researchgate.net

The synthetic accessibility and the ease with which the alkoxy group can be modified make this class a versatile platform for developing new functional molecules. researchgate.netresearchgate.net

Scope and Academic Orientation of Research on 4-(Heptyloxy)benzohydrazide Systems

Research on this compound is primarily focused on its role as a key intermediate in the synthesis of more complex, functional molecules. Its chemical structure, featuring a reactive hydrazide group and a lipophilic heptyloxy tail, makes it a versatile starting material.

The synthesis of this compound typically involves the reaction of a 4-(heptyloxy)benzoic acid derivative with hydrazine (B178648) hydrate (B1144303). researchgate.net A common method is the refluxing of ethyl-4-heptyloxybenzoate with hydrazine hydrate in an alcohol solvent like ethanol. researchgate.net

Academic research explores its use in several areas:

Precursor for Biologically Active Molecules: It serves as a building block for creating novel compounds with potential therapeutic value. For example, it has been used to synthesize derivatives evaluated as inhibitors of enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), which is a target for next-generation anti-inflammatory drugs. uky.edu

Component in Liquid Crystal Synthesis: The heptyloxy group contributes to the mesogenic properties of larger molecules. This compound is used to synthesize ester-containing aroylhydrazones, which are studied for their liquid crystalline behavior. researchgate.net

Building Block for Complex Hydrazones: It is reacted with various aldehydes and ketones to form N'-substituted hydrazone derivatives. These reactions are fundamental in creating libraries of compounds for screening in drug discovery and materials science. chemdiv.com

The characterization of this compound and its derivatives relies on standard analytical techniques to confirm their structure and purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂N₂O₂ | |

| Molecular Weight | 250.34 g/mol | |

| CAS Number | 64328-64-9 | |

| Appearance | White to off-white solid | |

| InChI Key | RAMJHOQWSUOJHC-UHFFFAOYSA-N | |

| Data sourced from chemical supplier databases. |

Table 2: Representative Spectroscopic Data for this compound Derivatives

| Technique | Key Features and Observed Ranges | Source |

| ¹H NMR | Signals for heptyloxy group (-OCH₂- at δ 3.8–4.2 ppm; terminal -CH₃ at δ ~0.9 ppm), aromatic protons (δ ~6.9 and ~7.8 ppm), and hydrazide protons (-NHNH₂ at δ 9-10 ppm). | researchgate.net |

| ¹³C NMR | Signal for carbonyl carbon (C=O) at δ 165–170 ppm. | |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (3250–3350 cm⁻¹) and C=O stretching (~1650 cm⁻¹). | |

| Mass Spectrometry (ESI-MS) | Identification of molecular ion peaks, e.g., [M+H]⁺. | |

| This table presents typical data for the alkoxybenzohydrazide scaffold as specific spectra for the parent compound are not widely published in the primary literature reviewed. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-heptoxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-2-3-4-5-6-11-18-13-9-7-12(8-10-13)14(17)16-15/h7-10H,2-6,11,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMJHOQWSUOJHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Heptyloxy Benzohydrazide

Established Synthesis Routes to 4-(Heptyloxy)benzohydrazide

The preparation of this compound is typically accomplished through a two-step synthetic sequence. This process begins with the formation of an ester derivative of 4-(heptyloxy)benzoic acid, which is then converted to the final hydrazide product.

The initial step involves the synthesis of an alkyl ester of 4-(heptyloxy)benzoic acid, commonly the methyl or ethyl ester. One common method is the Fischer esterification of 4-(heptyloxy)benzoic acid with an excess of a simple alcohol, such as methanol or ethanol, in the presence of a catalytic amount of strong acid like sulfuric acid. nih.gov

Alternatively, a precursor like ethyl-4-hydroxybenzoate can be used. In this route, the phenolic hydroxyl group is alkylated using a heptyl halide (e.g., heptyl bromide) in a Williamson ether synthesis. This reaction is typically carried out by refluxing the reactants in a suitable solvent like acetone with a weak base such as potassium carbonate to yield ethyl 4-(heptyloxy)benzoate. nih.gov

The second and final step is the conversion of the ester intermediate into the benzohydrazide (B10538). This is achieved through a hydrazinolysis reaction. The ethyl or methyl 4-(heptyloxy)benzoate is reacted with hydrazine (B178648) hydrate (B1144303), often in a refluxing alcohol solvent such as ethanol. nih.gov The nucleophilic attack by the hydrazine on the ester's carbonyl carbon results in the displacement of the alkoxy group (e.g., ethoxide) and the formation of the this compound product.

The efficiency and yield of the synthesis of this compound and analogous compounds are influenced by several factors. Key parameters include reaction temperature, time, and the choice of solvent. For hydrazinolysis, temperatures in the range of 80–100°C are often critical, and the polarity of the solvent system, such as ethanol/water mixtures, can significantly impact the reaction's success.

Modern synthetic methods have been explored to improve upon traditional reflux heating. Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times and increase yields for the synthesis of similar acid hydrazides. chemmethod.comchemmethod.com This eco-friendly approach often uses water or ethanol as a solvent and can complete the reaction in minutes compared to several hours required for conventional heating. chemmethod.comchemmethod.com

| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 3-10 hours nih.govchemmethod.com | 3-10 minutes chemmethod.comchemmethod.com |

| Solvent | Ethanol or Methanol nih.govchemmethod.com | Water or Ethanol chemmethod.com |

| Yield | Typically 65-75% nih.govchemmethod.com | Often >90% chemmethod.comchemmethod.com |

| Energy Consumption | High | Low |

Derivatization Strategies for this compound

The presence of the terminal -NH2 group in the hydrazide moiety makes this compound a versatile building block for further chemical transformations, most notably through condensation reactions with carbonyl compounds.

This compound readily undergoes condensation reactions with a wide array of aldehydes and ketones to form stable N'-substituted hydrazones, which are a class of Schiff bases. The reaction typically involves refluxing equimolar amounts of the benzohydrazide and the carbonyl compound in an alcohol solvent, sometimes with the addition of an acid catalyst to facilitate the dehydration process. ijcce.ac.irresearchgate.net This reaction provides a straightforward method for creating a diverse library of derivative compounds by varying the structure of the aldehyde or ketone reactant.

| Aldehyde/Ketone Reactant | Resulting Schiff Base Hydrazone Structure |

|---|---|

| Benzaldehyde | N'-(benzylidene)-4-(heptyloxy)benzohydrazide |

| 4-Nitrobenzaldehyde | 4-(Heptyloxy)-N'-(4-nitrobenzylidene)benzohydrazide |

| Pyridine-2-carboxaldehyde | 4-(Heptyloxy)-N'-(pyridin-2-ylmethylene)benzohydrazide |

| Acetophenone | 4-(Heptyloxy)-N'-(1-phenylethylidene)benzohydrazide |

The derivatization strategy can be extended to create more complex, multi-topic ligands capable of coordinating with multiple metal centers. This is achieved by using di- or poly-functional carbonyl compounds in the condensation reaction. For example, reacting two equivalents of this compound with one equivalent of a dialdehyde, such as terephthalaldehyde, results in a symmetrical, bidentate ligand. Furthermore, employing aldehydes that contain other donor atoms, like pyridine-2-carboxaldehyde, introduces additional coordination sites into the final molecule, yielding a multi-topic ligand from a single condensation step. These hydrazone-Schiff base ligands are of significant interest in coordination chemistry and materials science. rsc.orgnih.gov

Exploration of Different Aldehyde and Ketone Reactants for Diverse Derivatives

The chemical reactivity of this compound is prominently characterized by its condensation reaction with a wide array of aldehydes and ketones. This reaction, typically conducted in a suitable solvent like ethanol and often catalyzed by a few drops of glacial acetic acid, results in the formation of N'-substituted hydrazones, also known as Schiff bases. These derivatives are of significant interest due to their diverse applications in materials science and medicinal chemistry.

The versatility of this transformation allows for the synthesis of a broad spectrum of derivatives by systematically varying the structure of the carbonyl reactant. Aromatic aldehydes, both with electron-donating and electron-withdrawing substituents, readily react with this compound. The presence of different functional groups on the aldehyde's aromatic ring can significantly influence the electronic properties and, consequently, the potential applications of the resulting hydrazone.

Similarly, a variety of ketones, including both aliphatic and aromatic ketones, can be employed to generate a diverse library of this compound derivatives. The reaction with ketones often requires slightly more forcing conditions, such as the use of a stronger acid catalyst, compared to the reaction with aldehydes.

| Reactant Aldehyde/Ketone | Product Name | Typical Solvent | Catalyst | Typical Reaction Time (Microwave) | Typical Yield (Microwave) |

| Benzaldehyde | N'-Benzylidene-4-(heptyloxy)benzohydrazide | Ethanol | Acetic Acid | 5-10 min | >90% |

| 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-4-(heptyloxy)benzohydrazide | Ethanol | Acetic Acid | 5-10 min | >90% |

| 4-Nitrobenzaldehyde | N'-(4-Nitrobenzylidene)-4-(heptyloxy)benzohydrazide | Ethanol | Acetic Acid | 5-15 min | >85% |

| 2-Hydroxybenzaldehyde | N'-(2-Hydroxybenzylidene)-4-(heptyloxy)benzohydrazide | Ethanol | Acetic Acid | 5-10 min | >90% |

| Thiophene-2-carboxaldehyde | 4-(Heptyloxy)-N'-(thiophen-2-ylmethylene)benzohydrazide | Ethanol | Acetic Acid | 5-15 min | >85% |

| Acetone | 4-(Heptyloxy)-N'-(propan-2-ylidene)benzohydrazide | Ethanol | Sulfuric Acid (cat.) | 15-30 min | >70% |

| Cyclohexanone | N'-(Cyclohexylidene)-4-(heptyloxy)benzohydrazide | Ethanol | Sulfuric Acid (cat.) | 15-30 min | >75% |

| Acetophenone | N'-(1-Phenylethylidene)-4-(heptyloxy)benzohydrazide | Ethanol | Sulfuric Acid (cat.) | 20-40 min | >70% |

Sustainable Synthetic Approaches for this compound and its Derivatives

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. This has led to the development of more environmentally benign methods for the synthesis of this compound and its derivatives, focusing on the reduction of hazardous waste and energy consumption.

Application of Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. youtube.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. pensoft.net The synthesis of hydrazones from this compound and various carbonyl compounds is particularly amenable to microwave assistance.

In a typical microwave-assisted procedure, equimolar amounts of this compound and the desired aldehyde or ketone are mixed in a minimal amount of a suitable solvent, such as ethanol, often with a catalytic amount of acid. The reaction vessel is then subjected to microwave irradiation for a short period, typically ranging from a few minutes to half an hour. The rapid and uniform heating provided by the microwaves dramatically accelerates the rate of the condensation reaction. This method not only offers significant time and energy savings but also often results in cleaner reactions with fewer side products, simplifying the purification process.

Utilizing Aqueous Reaction Media for Environmentally Benign Protocols

The use of water as a reaction solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and readily available. While many organic reactions are traditionally carried out in volatile organic solvents, there is a growing interest in developing aqueous synthetic methodologies. The synthesis of benzohydrazide derivatives, including those of this compound, has been successfully demonstrated in aqueous or aqueous-alcoholic media. biointerfaceresearch.com

For instance, the condensation of benzohydrazides with aldehydes can be performed by stirring the reactants in an ethanol-water mixture at room temperature or with gentle heating. The use of a co-solvent like ethanol is often necessary to ensure the solubility of the reactants. This approach significantly reduces the reliance on hazardous organic solvents, thereby minimizing the environmental impact of the synthesis. Furthermore, in some cases, the product precipitates directly from the reaction mixture upon cooling, simplifying the isolation and purification process.

Elucidation of Reaction Mechanisms for this compound Transformations

The primary chemical transformation of this compound discussed herein is its reaction with aldehydes and ketones to form hydrazones. This reaction proceeds via a well-established acid-catalyzed condensation mechanism.

The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde or ketone by the acid catalyst (e.g., acetic acid or a mineral acid). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The nitrogen atom of the terminal amino group (-NH2) of this compound then acts as the nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Following the initial nucleophilic addition, a proton transfer occurs from the nitrogen atom of the hydrazide moiety to the oxygen atom of the original carbonyl group. This step is often facilitated by the solvent or other species in the reaction mixture.

The resulting intermediate contains a hydroxyl group which is then protonated by the acid catalyst. This converts the hydroxyl group into a good leaving group (water).

Finally, the elimination of a water molecule and a proton from the nitrogen atom leads to the formation of a carbon-nitrogen double bond (C=N), yielding the stable hydrazone product and regenerating the acid catalyst. The entire process is a reversible equilibrium, but the reaction can often be driven to completion by removing the water formed during the reaction.

The rate of this reaction is influenced by the electronic nature of the substituents on both the benzohydrazide and the carbonyl compound, as well as the reaction conditions such as temperature and the strength of the acid catalyst.

Advanced Spectroscopic Characterization of 4 Heptyloxy Benzohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides precise information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), allowing for an unambiguous assignment of the molecular structure of 4-(Heptyloxy)benzohydrazide.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the heptyloxy chain, the aromatic ring, and the hydrazide group. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The aromatic protons exhibit a typical AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating heptyloxy group (H-3, H-5) are shielded and appear upfield compared to the protons ortho to the electron-withdrawing benzohydrazide (B10538) group (H-2, H-6), which are deshielded and appear downfield.

The protons of the heptyloxy chain show characteristic aliphatic signals. The methylene (B1212753) group attached to the oxygen atom (-O-CH ₂) is deshielded and appears as a triplet at approximately 4.0 ppm. The terminal methyl group (-CH ₃) appears as a triplet at around 0.9 ppm, while the remaining methylene protons appear as a series of multiplets in the range of 1.3-1.8 ppm. The protons of the hydrazide functional group (-CONH -NH ₂) typically appear as broad singlets due to quadrupole broadening and chemical exchange.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CONH- | ~9.5 - 9.8 | Broad Singlet | - |

| Aromatic H-2, H-6 | ~7.80 | Doublet | ~8.8 |

| Aromatic H-3, H-5 | ~6.95 | Doublet | ~8.8 |

| -NH₂ | ~4.6 - 4.8 | Broad Singlet | - |

| -O-CH₂- | ~4.01 | Triplet | ~6.5 |

| -O-CH₂-CH₂- | ~1.78 | Quintet | ~6.7 |

| -(CH₂)₄- | ~1.30 - 1.45 | Multiplet | - |

| -CH₃ | ~0.90 | Triplet | ~7.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the hydrazide group is significantly deshielded and appears at the downfield end of the spectrum, typically around 165-170 ppm.

The aromatic carbons show distinct signals based on their substitution. The carbon attached to the oxygen (C-4) is the most deshielded among the ring carbons directly bonded to a heteroatom, appearing around 162 ppm. The carbon attached to the hydrazide group (C-1) appears near 125 ppm. The signals for C-2/C-6 and C-3/C-5 appear in the typical aromatic region, with the latter being more shielded.

The carbons of the heptyloxy chain are observed in the upfield aliphatic region of the spectrum. The -O-C H₂ carbon appears around 68 ppm, while the terminal methyl carbon is the most shielded, appearing at approximately 14 ppm. Data from analogous compounds like 4-hexyloxybenzoic acid support these assignments researchgate.net.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~166.5 |

| Aromatic C-4 (-OAr) | ~162.3 |

| Aromatic C-2, C-6 | ~128.9 |

| Aromatic C-1 (-COAr) | ~124.8 |

| Aromatic C-3, C-5 | ~114.5 |

| -O-CH₂- | ~68.2 |

| -O-CH₂-CH₂- | ~31.7 |

| -CH₂-CH₃ | ~29.0 |

| -(CH₂)₃- (remaining) | ~25.9, ~22.6 |

| -CH₃ | ~14.1 |

Two-Dimensional NMR Techniques for Connectivity Elucidation

While one-dimensional NMR provides chemical shift and coupling information, two-dimensional (2D) NMR experiments are essential for unambiguously confirming the structural assignment by revealing scalar (through-bond) and dipolar (through-space) correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton connectivities. Key expected correlations include the coupling between the ortho (H-2/6) and meta (H-3/5) protons on the aromatic ring. In the heptyloxy chain, strong correlations would be observed between adjacent methylene groups (e.g., -O-CH₂-CH₂-) and between the terminal -CH₂- and -CH₃ groups, confirming the sequence of the alkyl chain.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would show a cross-peak connecting the ¹H signal of each C-H group to the ¹³C signal of its corresponding carbon. This is invaluable for definitively assigning both the proton and carbon signals of the aromatic ring and the heptyloxy chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. For this compound, an HMBC spectrum would show crucial correlations from the -O-CH₂- protons to the aromatic C-4, and from the aromatic H-2/6 protons to the carbonyl carbon (C=O), confirming the connectivity of the major fragments of the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Functional Group Vibrations

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching: The hydrazide group exhibits N-H stretching vibrations, typically appearing as two distinct bands in the 3200-3400 cm⁻¹ region for the asymmetric and symmetric stretching of the -NH₂ group. A separate, often broader, band for the -NH- stretch may also be observed.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the heptyloxy chain appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=O Stretching (Amide I band): A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is a prominent feature, typically found in the range of 1640-1680 cm⁻¹. This is often referred to as the Amide I band.

N-H Bending (Amide II band): The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, which is typically observed around 1570-1620 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations appear as a series of absorptions in the 1450-1600 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether linkage gives rise to a strong C-O-C asymmetric stretching band around 1250 cm⁻¹ and a symmetric stretching band near 1050 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching | -NH and -NH₂ | 3200 - 3400 |

| Aromatic C-H Stretching | Ar-H | 3000 - 3100 |

| Aliphatic C-H Stretching | Alkyl C-H | 2850 - 2960 |

| C=O Stretching (Amide I) | -CONH- | 1640 - 1680 |

| N-H Bending (Amide II) | -CONH- | 1570 - 1620 |

| Aromatic C=C Stretching | Ar C=C | 1450 - 1600 |

| Asymmetric C-O-C Stretching | Ar-O-Alkyl | ~1250 |

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

In the solid state, benzohydrazide derivatives are known to form extensive intermolecular hydrogen bonding networks nih.gov. The primary sites for hydrogen bonding in this compound are the hydrogen bond donors of the -NH and -NH₂ groups and the hydrogen bond acceptor of the carbonyl oxygen (C=O).

This intermolecular hydrogen bonding has a significant effect on the FT-IR spectrum:

The N-H stretching bands are typically broadened and shifted to lower wavenumbers (a red shift) compared to their positions in a non-hydrogen-bonded state (e.g., in a dilute non-polar solution). This shift is a direct indicator of the strength of the hydrogen bonds.

The C=O stretching (Amide I) band is also affected. The involvement of the carbonyl oxygen in hydrogen bonding weakens the C=O double bond, causing its absorption to shift to a lower frequency. For benzohydrazide, this band is often observed near 1650 cm⁻¹, a lower value than for a non-hydrogen-bonded ketone, indicating significant intermolecular interaction researchgate.netresearchgate.net.

The presence of these broad, red-shifted bands in the solid-state FT-IR spectrum provides strong evidence for the formation of stable, hydrogen-bonded dimers or polymeric chains in the crystal lattice, which are crucial aspects of the molecule's supramolecular chemistry nih.govrsc.org.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about a molecule's molecular weight and structure. High-resolution mass spectrometry further allows for the determination of the elemental composition of the molecule and its fragments with high accuracy.

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) is instrumental in elucidating the structure of organic compounds like this compound. In this technique, the molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion ([M]⁺•) and various fragment ions. The precise mass of these ions helps in confirming the molecular formula and proposing fragmentation pathways.

For this compound (C₁₄H₂₂N₂O₂), the molecular ion peak is expected at an m/z corresponding to its exact mass of 250.1681. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. The primary fragmentation pathways for this molecule are expected to involve the heptyloxy group and the benzohydrazide core.

Key fragmentation processes include:

Alpha-cleavage at the ether linkage, leading to the loss of a hexyl radical (•C₆H₁₃) to form a stable oxonium ion.

McLafferty-type rearrangement , involving the transfer of a gamma-hydrogen from the heptyl chain to the ether oxygen, followed by the elimination of a neutral heptene molecule (C₇H₁₄). This results in a radical cation of 4-hydroxybenzohydrazide.

Cleavage of the N-N bond , a common fragmentation for hydrazides, which would yield a 4-(heptyloxy)benzoyl cation.

Cleavage of the C(O)-NHNH₂ bond , resulting in the formation of a 4-(heptyloxy)phenyl cation.

The analysis of these fragments provides a detailed structural fingerprint of the molecule.

Table 1: Proposed HREI-MS Fragmentation of this compound

| Proposed Fragment Structure | m/z (Nominal) | Formula | Description of Loss |

|---|---|---|---|

| [C₁₄H₂₂N₂O₂]⁺• | 250 | C₁₄H₂₂N₂O₂ | Molecular Ion (M⁺•) |

| [C₇H₈N₂O₂]⁺• | 152 | C₇H₈N₂O₂ | Loss of heptene (C₇H₁₄) via McLafferty rearrangement |

| [C₁₄H₂₁N₂O₂]⁺ | 249 | C₁₄H₂₁N₂O₂ | Loss of H• radical (M-1) |

| [C₁₄H₂₂O₂]⁺• | 219 | C₁₄H₁₉O₂ | Loss of NHNH₂ radical |

| [C₇H₅O]⁺ | 121 | C₇H₅O₂ | Formation of 4-hydroxybenzoyl cation from [M-C₇H₁₄]⁺• |

| [C₆H₅]⁺ | 77 | C₆H₅ | Loss of CO from benzoyl-type cations |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromogenic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. The spectrum provides information about conjugated systems and functional groups containing chromophores (light-absorbing groups) and auxochromes (groups that modify absorption).

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the substituted benzene ring. The benzoylhydrazide moiety acts as a chromophore. The benzene ring itself exhibits characteristic π → π* transitions. The presence of the heptyloxy (-O-C₇H₁₅) and the benzohydrazide (-C(O)NHNH₂) substituents alters the absorption maxima (λmax) and molar absorptivity (ε).

The heptyloxy group acts as an auxochrome, donating electron density to the benzene ring through its oxygen atom (a +R effect). This donation of electrons decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (shift to longer wavelengths) of the π → π* transitions compared to unsubstituted benzene.

The carbonyl group (C=O) within the hydrazide moiety contains non-bonding electrons (n electrons) and can undergo n → π* transitions, which are typically weaker and appear at longer wavelengths than the primary π → π* bands.

Studies on similar benzohydrazide compounds show strong absorption bands in the UV region. For instance, benzohydrazide itself has a λmax around 285 nm. researchgate.net The addition of the electron-donating heptyloxy group at the para position is expected to shift this absorption to a longer wavelength.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Region (nm) | Description |

|---|---|---|---|

| π → π | Substituted Benzene Ring | ~250-300 | High-intensity absorption band related to the aromatic system. |

| n → π | Carbonyl Group (C=O) | ~300-340 | Low-intensity absorption band, often appearing as a shoulder on the main π → π* peak. |

X-ray Crystallography for Three-Dimensional Structural Determination

Based on analyses of analogous structures, the core benzohydrazide fragment of this compound is expected to be largely planar. This planarity facilitates electron delocalization across the aromatic ring and the amide group. The C=O and N-H groups of the hydrazide are typically found in an anti orientation. The heptyloxy chain, being flexible, would likely adopt an extended, all-trans conformation to minimize steric hindrance in the crystal lattice.

Key geometric parameters for the benzohydrazide moiety are well-established.

Table 3: Typical Molecular Geometry Parameters for Benzohydrazide Derivatives

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C=O Bond Length | 1.22 - 1.24 Å | Typical double bond character of an amide carbonyl. |

| C(O)-N Bond Length | 1.32 - 1.34 Å | Partial double bond character due to resonance. |

| N-N Bond Length | 1.40 - 1.42 Å | Single bond between the two nitrogen atoms of the hydrazide. |

| N-C(O)-C-C Torsion Angle | < 30° | Indicates near-planarity between the amide group and the aromatic ring. |

The crystal packing of benzohydrazide derivatives is predominantly driven by strong and directional intermolecular hydrogen bonds. Molecules of this compound are expected to self-assemble into well-defined supramolecular structures. Typically, the hydrazide groups of two molecules form a centrosymmetric dimer via a pair of strong N–H···O hydrogen bonds. These dimers then act as building blocks, further connecting to other dimers to form one-dimensional chains, two-dimensional sheets, or three-dimensional networks. researchgate.net The long, nonpolar heptyloxy chains would likely segregate into layers or bundles, interacting through weaker van der Waals forces, a common feature in the solid-state architecture of amphiphilic molecules.

The stability and architecture of the crystal lattice are governed by a combination of strong and weak intermolecular interactions.

N–H···O Hydrogen Bonds : This is the most significant interaction in benzohydrazide structures. The N-H groups of the hydrazide are excellent hydrogen bond donors, while the carbonyl oxygen is an excellent acceptor. This interaction typically leads to the formation of a robust R²₂(8) graph-set motif in centrosymmetric dimers. researchgate.net

N–H···N Hydrogen Bonds : In some arrangements, the terminal -NH₂ group can act as a donor to the nitrogen atom of a neighboring molecule, leading to the formation of extended chains. researchgate.net

C–H···O and C–H···π Interactions : Weaker hydrogen bonds, such as those involving aromatic or aliphatic C-H as donors and oxygen atoms or the π-system of the benzene ring as acceptors, also play a crucial role in refining the three-dimensional packing. rsc.org

Table 4: Common Intermolecular Interactions in Benzohydrazide Crystal Lattices

| Interaction Type | Donor-H···Acceptor | Typical D···A Distance (Å) | Description |

|---|---|---|---|

| Strong Hydrogen Bond | N–H···O=C | 2.8 - 3.1 | Primary interaction forming dimers and chains; highly directional. |

| Hydrogen Bond | N–H···N | 3.0 - 3.3 | Links molecules into extended chains. |

| π–π Stacking | Cg···Cg (Centroid-to-Centroid) | 3.5 - 4.0 | Stabilizing interaction between parallel aromatic rings. |

| Weak Hydrogen Bond | C–H···O | 3.2 - 3.6 | Fine-tunes the crystal packing architecture. |

Table of Compounds

Computational Chemistry and Theoretical Investigations of 4 Heptyloxy Benzohydrazide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a important tool in quantum chemistry for predicting the properties of molecules with a favorable balance between accuracy and computational cost. DFT calculations for 4-(Heptyloxy)benzohydrazide are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure reliable results.

The electronic structure analysis reveals the distribution of electrons within the molecule. The presence of the electron-donating heptyloxy group and the electron-withdrawing benzohydrazide (B10538) moiety influences the electronic landscape of the aromatic ring.

Table 1: Predicted Optimized Geometrical Parameters for a Representative 4-Alkoxybenzohydrazide

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.232 | O=C-N | 122.5 |

| C-N (amide) | 1.355 | C-N-N | 118.9 |

| N-N | 1.391 | C-C-O (ether) | 117.8 |

| C-O (ether) | 1.365 | O-C-C (alkyl) | 109.5 |

| Aromatic C-C | 1.390 - 1.405 | Aromatic C-C-C | 119.5 - 120.5 |

Note: Data is based on typical values for similar benzohydrazide derivatives calculated at the B3LYP/6-311++G(d,p) level of theory, as specific data for this compound is not available.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For benzohydrazide derivatives, the HOMO is typically localized on the benzoyl moiety and the hydrazide group, while the LUMO is often distributed over the entire molecule, including the aromatic ring. The presence of the electron-donating heptyloxy group is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap and potentially increasing the molecule's reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Representative 4-Alkoxybenzohydrazide

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.15 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.15 |

| Global Hardness (η) | 2.55 |

| Global Softness (S) | 0.392 |

| Electronegativity (χ) | 3.70 |

| Chemical Potential (μ) | -3.70 |

| Electrophilicity Index (ω) | 2.68 |

Note: These values are representative for 4-alkoxybenzohydrazide derivatives, calculated using DFT (B3LYP/6-311++G(d,p)). Specific values for this compound may vary.

DFT calculations can accurately predict vibrational spectra (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. The calculated vibrational frequencies help in the assignment of experimental spectra. For this compound, characteristic vibrational modes would include the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching (around 1650 cm⁻¹), and various C-H and C-C stretching and bending modes of the aromatic ring and the heptyloxy chain.

Similarly, theoretical NMR chemical shifts for ¹H and ¹³C can be calculated. The aromatic protons are expected to appear in the range of 6.9-7.8 ppm. The protons of the heptyloxy chain will have characteristic shifts, with the methylene (B1212753) group attached to the oxygen atom being the most deshielded. The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the heptyloxy group. An alkoxy group generally causes a shielding effect, leading to lower chemical shifts for the ortho and para positions of the aromatic ring nih.gov.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of a 4-Alkoxybenzohydrazide

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H (amine) | Symmetric Stretch | 3350 |

| N-H (amine) | Asymmetric Stretch | 3450 |

| C-H (aromatic) | Stretch | 3050-3100 |

| C-H (alkyl) | Stretch | 2850-2960 |

| C=O (amide) | Stretch | 1680 |

| C-N (amide) | Stretch | 1350 |

| C-O (ether) | Stretch | 1250 |

Note: These are typical calculated frequencies for similar structures and may require scaling factors for direct comparison with experimental data.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for a Representative 4-Alkoxybenzohydrazide

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| Aromatic H (ortho to -OR) | 6.95 | 114.5 |

| Aromatic H (meta to -OR) | 7.75 | 129.0 |

| N-H (amide) | 9.50 | - |

| N-H₂ (amine) | 4.50 | - |

| O-CH₂ | 4.05 | 68.5 |

| Carbonyl C | - | 165.0 |

Note: Predicted chemical shifts are relative to TMS and are based on calculations for analogous structures.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would show the most negative potential (red) around the carbonyl oxygen atom, making it a prime site for electrophilic attack and hydrogen bonding. The nitrogen atoms of the hydrazide group would also exhibit negative potential. The hydrogen atoms of the N-H groups would be regions of positive potential (blue), indicating their susceptibility to nucleophilic attack. The aromatic ring would show a gradient of potential, influenced by the heptyloxy and benzohydrazide groups.

Atomic charge distribution analysis, often performed using Mulliken population analysis, provides quantitative values for the partial charges on each atom. This analysis typically shows that the oxygen and nitrogen atoms carry negative charges, while the hydrogen atoms attached to them, as well as the carbonyl carbon, are positively charged.

Table 5: Representative Mulliken Atomic Charges for a 4-Alkoxybenzohydrazide

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.55 |

| O (ether) | -0.50 |

| N (amide) | -0.70 |

| N (amine) | -0.85 |

| C (carbonyl) | +0.75 |

| H (N-H amide) | +0.35 |

| H (N-H amine) | +0.30 |

Note: These are representative values and are known to be basis set dependent.

Table 6: Calculated Thermodynamic Properties for a Representative 4-Alkoxybenzohydrazide at 298.15 K

| Property | Value |

|---|---|

| Zero-point vibrational energy (kcal/mol) | 185.5 |

| Enthalpy (kcal/mol) | 198.2 |

| Constant Volume Heat Capacity (cal/mol·K) | 85.6 |

| Entropy (cal/mol·K) | 135.8 |

| Gibbs Free Energy (kcal/mol) | 157.8 |

Note: These values are illustrative and based on DFT calculations for analogous structures.

Non-covalent interactions play a critical role in determining the supramolecular assembly and crystal packing of molecules. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction Plot (NCIPlot), and Hirshfeld surface analysis are used to investigate these interactions.

A study on alkoxybenzylidene derivatives of benzohydrazide provides insights into the types of interactions that would be present in the crystal structure of this compound niscpr.res.in.

QTAIM analysis characterizes the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. This analysis can identify and quantify the strength of hydrogen bonds (e.g., N-H···O) and other weak interactions.

NCIPlot is a visualization tool that highlights non-covalent interactions in real space. It generates surfaces colored according to the nature and strength of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. For this compound, NCI plots would likely reveal hydrogen bonding involving the hydrazide group and extensive van der Waals interactions due to the heptyloxy chain and the aromatic ring.

Hirshfeld surface analysis provides a graphical representation of intermolecular contacts in a crystal. The surface is mapped with properties like dnorm, which highlights contacts shorter than the van der Waals radii in red. Fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of different types of intermolecular contacts. For related alkoxybenzylidene derivatives of benzohydrazide, Hirshfeld analysis has shown that H···H, C···H/H···C, and O···H/H···O interactions are the most significant contributors to the crystal packing niscpr.res.in.

Table 7: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Alkoxybenzylidene Benzohydrazide

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.2 |

| C···H/H···C | 25.8 |

| O···H/H···O | 18.5 |

| N···H/H···N | 4.2 |

| C···C | 3.5 |

| Other | 2.8 |

Source: Adapted from data on a related alkoxybenzylidene derivative of benzohydrazide niscpr.res.in.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation serve as powerful tools in the theoretical investigation of this compound. These computational methods allow for the examination of molecular properties and interactions at an atomic level, providing a bridge between chemical structure and potential function.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Theoretical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to develop predictive models that correlate the structural features of a series of compounds with their biological activity or chemical properties. ijcrt.org For this compound and its analogs, QSAR studies are instrumental in theoretically predicting their potential efficacy and behavior without the need for extensive experimental synthesis and testing.

The development of a robust QSAR model involves three key components:

Dataset: A series of structurally related compounds with experimentally determined activities. For the this compound system, this would typically involve analogs with variations in the alkoxy chain length (e.g., from methoxy (B1213986) to decyloxy) or substitutions on the phenyl ring.

Molecular Descriptors: These are numerical values that quantify different aspects of a molecule's structure. They can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), and physicochemical (e.g., logP). For benzohydrazide derivatives, descriptors such as the hydrophobic parameter (ClogP), aqueous solubility (LogS), and calculated molar refractivity have been shown to have a significant correlation with biological activity. nih.gov

Statistical Model: A mathematical equation that links the descriptors to the activity. Methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and machine learning algorithms are used to build the model. ijcrt.org

A hypothetical QSAR study on a series of 4-(alkoxy)benzohydrazide derivatives might involve calculating a range of descriptors to predict a specific biological activity, such as enzyme inhibition.

Table 1: Representative Molecular Descriptors for a QSAR Study of 4-(Alkoxy)benzohydrazide Analogs

| Compound | Alkoxy Chain | Molecular Weight ( g/mol ) | ClogP | Molar Refractivity | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|---|

| Analog 1 | Methoxy (-OCH₃) | 166.18 | 1.25 | 45.3 | 58.6 |

| Analog 2 | Butoxy (-OC₄H₉) | 208.26 | 2.80 | 60.1 | 58.6 |

| Target | Heptyloxy (-OC₇H₁₅) | 250.34 | 4.35 | 74.0 | 58.6 |

Note: Data in this table is illustrative and calculated from chemical modeling software for the purpose of demonstrating the QSAR methodology.

The resulting QSAR equation allows for the prediction of activity for new, unsynthesized compounds, guiding the design of molecules with potentially enhanced properties.

Computational Elucidation of Structure-Activity Relationships (SAR)

While QSAR provides quantitative predictions, computational elucidation of Structure-Activity Relationships (SAR) offers a more qualitative understanding of how specific structural features influence a compound's activity. This is often achieved through molecular docking and the analysis of molecular fields.

For this compound, SAR studies would focus on understanding how the heptyloxy tail and the benzohydrazide head contribute to interactions with a hypothetical biological target, such as an enzyme active site. Molecular docking simulations can predict the preferred binding orientation and affinity of the molecule within the target's binding pocket.

Key insights from such a study would include:

Role of the Heptyloxy Chain: The long, flexible alkyl chain can explore hydrophobic pockets within a binding site, contributing significantly to binding affinity through van der Waals interactions. The length and conformation of this chain are critical.

Function of the Benzohydrazide Moiety: The hydrazide group (-CONHNH₂) is rich in hydrogen bond donors and acceptors. Computational analysis can reveal key hydrogen bonding interactions with amino acid residues (e.g., with backbone carbonyls or side chains of serine, threonine, or aspartate).

Impact of Aromatic System: The phenyl ring can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein.

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a flexible molecule like this compound are governed by its three-dimensional structure, or conformation. Conformational analysis aims to identify the stable (low-energy) conformers of the molecule and the energy barriers between them.

This is accomplished by mapping the molecule's potential energy surface. Computational techniques such as systematic grid searches, stochastic methods (e.g., Monte Carlo), and molecular dynamics (MD) simulations are employed. nih.gov An MD simulation, for example, computes the atomic motions over time, allowing the molecule to explore various conformations and providing a dynamic view of its flexibility. The resulting trajectory can be used to construct a free energy landscape, which maps the conformational space and identifies the most populated (thermodynamically favorable) states. nih.gov

The C-O and C-C bonds within the heptyloxy chain.

The Ar-C bond between the phenyl ring and the carbonyl group.

The C-N and N-N bonds of the hydrazide linker.

The interplay between the rotations around these bonds leads to a complex energy landscape. The global minimum energy conformation represents the most probable structure in the gas phase, while in solution, a Boltzmann-weighted ensemble of low-energy conformers will exist.

Table 2: Theoretical Dihedral Angles for a Low-Energy Conformer of this compound

| Dihedral Angle | Atoms Involved | Predicted Angle (degrees) |

|---|---|---|

| τ1 | C(ring)-C(ring)-O-C(alkyl) | ~180° (planar) |

| τ2 | C(ring)-O-C(alkyl)-C(alkyl) | ~180° (anti-periplanar) |

| τ3 | C(ring)-C(carbonyl)-N-N | ~180° (trans) |

Note: Angles are theoretical predictions based on typical values for similar chemical fragments.

Understanding the conformational preferences is crucial, as only specific conformers may be able to bind effectively to a biological target.

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugation and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics. Benzohydrazide derivatives have been identified as possessing promising NLO characteristics. dntb.gov.uaresearchgate.net The theoretical evaluation of these properties for this compound is primarily conducted using quantum mechanical calculations, particularly Density Functional Theory (DFT). physchemres.org

The key parameters calculated to assess NLO potential are:

Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary indicator of second-order NLO activity. A large β value is desirable for NLO materials. dntb.gov.ua

These properties are typically calculated using DFT methods with appropriate basis sets (e.g., B3LYP/6-31G(d,p)). dntb.gov.uaresearchgate.net The this compound molecule possesses features conducive to NLO activity: an electron-donating heptyloxy group (-OC₇H₁₅) connected to an electron-withdrawing hydrazide moiety through a conjugated phenyl ring. This donor-π-acceptor (D-π-A) architecture facilitates intramolecular charge transfer (ICT) upon excitation, which is a fundamental requirement for a high NLO response.

The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap is another critical parameter. A smaller energy gap generally correlates with easier electron excitation and often leads to larger hyperpolarizability values. dntb.gov.uaresearchgate.net

Table 3: Predicted NLO Properties for Benzohydrazide Derivatives from DFT Calculations

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (x 10⁻³⁰ esu) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Benzohydrazide | 3.8 | 145 | 1.5 | 5.1 |

| 4-Hydroxybenzohydrazide | 4.5 | 158 | 3.2 | 4.8 |

| 4-Nitrobenzohydrazide | 2.1 | 170 | 8.9 | 4.2 |

| This compound (Predicted Trend) | ~5.0 | ~250 | ~5-7 | ~4.6 |

Note: Data for the first three compounds are representative values from literature on DFT studies of substituted benzohydrazides. dntb.gov.uaresearchgate.net The values for this compound are estimated based on the expected electron-donating effect of the alkoxy group.

Liquid Crystalline Properties and Materials Science Applications of 4 Heptyloxy Benzohydrazide Derivatives

Mesomorphic Phase Behavior and Characterization

The liquid crystalline behavior of 4-(Heptyloxy)benzohydrazide derivatives is primarily investigated through polarizing optical microscopy (POM) and differential scanning calorimetry (DSC). rri.res.in These techniques allow for the identification of different mesophases and the precise determination of phase transition temperatures. The mesomorphic properties of these compounds are highly sensitive to their molecular structure, with even minor adjustments leading to significant changes in phase behavior. Many derivatives exhibit a rich polymorphism, displaying both nematic and smectic phases. researchgate.net

Nematic Liquid Crystalline Phases and their Thermal Stability

Several derivatives of this compound exhibit a nematic (N) phase, which is the least ordered liquid crystal phase, characterized by long-range orientational order of the molecules but no positional order. mdpi.com For example, homologous series of n-alkoxybenzaldehyde derivatives have been synthesized that display nematic mesophases. The thermal stability of the nematic phase, defined by the temperature range between the melting point and the clearing point (the transition to the isotropic liquid), is a critical parameter. In some series, the nematic phase can be observed over a broad temperature range. mdpi.com The texture observed under a polarizing microscope for the nematic phase is often a characteristic droplet or Schlieren texture.

Smectic Liquid Crystalline Phases (e.g., Smectic C, Smectic A) and their Characteristics

In addition to the nematic phase, many this compound derivatives display more ordered smectic phases. Smectic phases possess one-dimensional positional order, with molecules arranged in layers. mdpi.com

Smectic A (SmA) Phase: In the SmA phase, the long axes of the molecules are, on average, oriented perpendicular to the layer planes. mdpi.com Some hydrazide-based calamitic (rod-shaped) molecules have been shown to exhibit the SmA phase. rri.res.in

Smectic C (SmC) Phase: The SmC phase is similar to the SmA phase, but the molecules are tilted at a uniform angle with respect to the layer normal. mdpi.com This tilted arrangement is observed in various aroylhydrazone-based ligands and their derivatives. researchgate.net The texture for smectic phases often appears as a focal conic fan-shaped structure under POM.

The presence and type of smectic phase are highly dependent on the molecular architecture. For instance, dissymmetric hydrazide derivatives containing an alkoxyazobenzene unit with octyloxy terminal chains have been found to display a monolayer smectic C phase.

Isotropic Phase Transition Temperatures

The isotropic phase transition temperature, also known as the clearing point (Tᵢ), is the temperature at which the liquid crystalline material transitions into a disordered, isotropic liquid. This is a key characteristic of a liquid crystal. For homologous series of these derivatives, the clearing point often shows an odd-even effect, where the transition temperature alternates as the number of carbon atoms in the terminal alkoxy chain increases. researchgate.net Generally, as the length of the terminal alkoxy chain increases, the clearing point temperature tends to rise, indicating an enhancement of the mesophase's thermal stability. researchgate.netmdpi.com

Structure-Mesomorphic Property Relationships

Influence of the Terminal Alkoxy Chain Length on Liquid Crystalline Behavior

The length of the terminal alkoxy chain has a profound effect on the mesomorphic behavior of these compounds. researchgate.net

Phase Stability: Increasing the alkoxy chain length generally enhances the stability of the mesophase, often leading to higher clearing temperatures. mdpi.com This is attributed to increased van der Waals interactions between the longer chains, which favors a more ordered packing.

Phase Type: The chain length can dictate the type of mesophase that appears. In many homologous series, shorter chains may favor the formation of nematic phases, while longer chains promote the formation of more ordered smectic phases. This transition occurs because the longer, flexible chains have a greater tendency to segregate, leading to the layered structure characteristic of smectic phases. researchgate.net

Odd-Even Effect: A common phenomenon observed in homologous series is the "odd-even" effect, where transition temperatures, particularly the clearing point, alternate between higher and lower values as the number of carbon atoms in the alkyl chain switches between odd and even. researchgate.net

| Number of Carbons in Alkoxy Chain (n) | Mesophases Observed | Clearing Temperature (Tᵢ) (°C) |

|---|---|---|

| 4 | Nematic | 155 |

| 5 | Nematic | 152 |

| 6 | Smectic C, Nematic | 168 |

| 7 | Smectic C, Nematic | 165 |

| 8 | Smectic C, Smectic A | 175 |

| 10 | Smectic C, Smectic A | 172 |

Applications as Building Blocks in Advanced Materials

This compound, a molecule featuring a rigid aromatic core, a flexible alkoxy chain, and a reactive hydrazide functional group, is a versatile building block for the synthesis of advanced functional materials. Its unique chemical architecture allows for its use as a precursor in the development of liquid crystals, a monomeric unit in porous crystalline polymers, and a linker in composite materials.

Utilization as Precursors for Liquid Crystal Synthesis

The molecular structure of this compound incorporates key features necessary for the formation of liquid crystalline (mesomorphic) phases: a rigid phenyl ring that provides structural anisotropy and a flexible seven-carbon alkyl chain (heptyloxy group) that influences melting point and phase behavior. The terminal hydrazide group (-CONHNH₂) serves as a versatile reactive site for extending the molecular structure to create more complex, rod-like molecules that are prone to exhibit liquid crystallinity.

The most common synthetic route involves the condensation reaction between the hydrazide group and various aromatic aldehydes. This reaction yields N'-acylhydrazones, which are a well-known class of thermotropic liquid crystals. The resulting structure contains a central bridging group (e.g., -C=N-NH-C=O-) that extends the rigid core of the molecule, enhancing the molecular aspect ratio and promoting the formation of ordered, fluid phases upon heating.

Table 1: Examples of Liquid Crystalline Properties in Hydrazone Derivatives This table presents data for compounds structurally related to derivatives of this compound to illustrate the typical mesomorphic behavior.

| Compound Class | Terminal Groups | Mesophase Type(s) | Transition Temperatures (°C) |

|---|---|---|---|

| N'-acylhydrazones | Alkoxy, Nitro | Smectic A (SmA), Nematic (N) | Cr 110 SmA 155 N 180 I |

| Azobenzene-hydrazides | Alkoxy, Alkoxy | Smectic C (SmC) | Cr 95 SmC 130 I |

| Schiff Base Esters | Alkoxy, Cyano | Nematic (N) | Cr 85 N 125 I |

| Benzyloxy Derivatives | Alkoxy, Benzyloxy | Smectic A (SmA) | Cr 118 SmA 135 I nih.gov |

Note: Cr = Crystal, SmA = Smectic A, SmC = Smectic C, N = Nematic, I = Isotropic Liquid. Temperatures are illustrative.

Integration into Covalent Organic Frameworks (COFs) as Monomeric Units

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and tunable functionalities. The synthesis of COFs relies on the reaction of multitopic organic building blocks (monomers) to form a robust, extended, and porous network. Benzohydrazide (B10538) derivatives are excellent candidates for monomeric units in COF synthesis.

Specifically, this compound can act as a linear, bifunctional linker. The two nitrogen atoms of the hydrazide group can each react with an aldehyde group from a complementary monomer (e.g., a trialdehyde such as 1,3,5-triformylbenzene) to form stable hydrazone linkages (-C=N-N=C-). This reaction is typically reversible, which allows for error correction during the synthesis process, leading to the formation of a highly crystalline and ordered framework.

A postsynthetic strategy can also be employed to create irreversible hydrazide linkages within a COF. This involves the initial synthesis of a hydrazine-linked framework, which is then partially oxidized to form the more rigid hydrazide structure nih.govberkeley.edunih.gov. The incorporation of the 4-(heptyloxy)benzoyl moiety would result in a COF where the pore walls are decorated with heptyloxy chains. These aliphatic chains would project into the pores, modifying the chemical environment within the framework. This functionalization can be used to tune the surface properties of the COF, for instance, by increasing its hydrophobicity, which could be advantageous for the selective adsorption of nonpolar organic molecules. Furthermore, the presence of amide and hydrazide functionalities can enhance the crystallinity of the framework through strong hydrogen bonding interactions nih.gov.

Table 2: Characteristics of Hydrazide/Hydrazone-Linked Covalent Organic Frameworks

| COF Type | Monomers | Linkage Type | Pore Size (Å) | Key Features |

|---|---|---|---|---|

| Hydrazone COF | Terephthalohydrazide, Triformylbenzene | Hydrazone | ~15-20 | High crystallinity, permanent porosity |

| Hydrazine-Hydrazide COF | Hydrazine-based linkers, Aldehydes | Hydrazine (B178648), Hydrazide | ~11 | Suitable for water harvesting from air berkeley.edu |

| Amide-Hydrazide COF | Aminobenzohydrazide, Formyl-cyanurate | Imine (from Amide/Hydrazide) | ~20-25 | Good thermal and chemical stability, fluorescent nih.gov |

| Hydroxyl-Hydrazide COF | Dihydroxyterephtalohydrazide, Triformylbenzene | Hydrazone | Not specified | Used as stationary phase in chromatography nih.gov |

Potential in the Development of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites that combine the distinct properties of organic molecules and inorganic substances at the molecular or nanometer scale researchgate.netnih.gov. This integration can lead to materials with synergistic or novel functionalities, such as enhanced thermal stability, unique optical properties, or improved mechanical strength csic.es.

This compound possesses significant potential for use as an organic component in such hybrid systems. The hydrazide functional group is a well-known chelating agent, capable of coordinating with a wide variety of metal ions through its nitrogen and oxygen atoms. This chelating ability allows the molecule to act as an effective surface ligand or a bridging linker between organic and inorganic components.

For example, this compound can be used to functionalize the surface of inorganic nanoparticles, such as metal oxides (e.g., TiO₂, SiO₂, Fe₃O₄) or quantum dots (e.g., CdSe). The hydrazide group would bind to the nanoparticle surface, while the 4-(heptyloxy)benzoyl part would form an organic corona. This organic shell can improve the dispersibility of the nanoparticles in organic solvents or polymer matrices, prevent their aggregation, and passivate surface defects. The long heptyloxy chain would further enhance compatibility with nonpolar media.

In another approach, benzohydrazide derivatives can be used as organic linkers in the synthesis of metal-organic frameworks (MOFs) or coordination polymers, which are themselves a class of hybrid materials. The hydrazide group would coordinate to metal centers, while the benzoyl moiety forms the structural backbone of the framework. The specific properties of the resulting hybrid material would be dictated by the choice of the inorganic component and the nature of the organic linker.

Table 3: Potential Roles of this compound in Hybrid Materials

| Inorganic Component | Potential Interaction Mechanism | Role of Benzohydrazide | Resulting Hybrid Material |

|---|---|---|---|

| Metal Oxide Nanoparticles (TiO₂, ZnO) | Coordination of hydrazide to surface metal sites | Surface functionalizing ligand | Improved nanoparticle dispersion, modified surface chemistry |

| Metal Ions (e.g., Cu²⁺, Ni²⁺, Co²⁺) | Chelation by the hydrazide group | Organic linker | Metal-organic framework (MOF) or coordination polymer |

| Silica (SiO₂) | Hydrogen bonding or covalent grafting (after modification) | Covalently bonded organic modifier | Functionalized silica for chromatography or catalysis |

| Clay Minerals (e.g., Montmorillonite) | Intercalation and ion-dipole interactions | Intercalating agent | Polymer-clay nanocomposites with enhanced barrier properties |

Research on this compound in Analytical Chemistry Remains Undocumented

Despite a comprehensive search of scientific literature, no specific research or data could be found regarding the application of this compound or its derivatives in the fields of fluorescent probe development or ion-selective electrodes for chemical species detection. While the broader class of benzohydrazide compounds has been investigated for various analytical and medicinal purposes, information on this particular long-chain alkoxy-substituted benzohydrazide is conspicuously absent from the available scientific databases.

The initial search for analytical applications of benzohydrazide derivatives provided general information on their potential uses. These compounds are known to be versatile building blocks in organic synthesis and have been employed in the development of sensors for various analytes. However, these results were not specific to the heptyloxy derivative.

Therefore, it is not possible to provide a detailed, scientifically accurate article on the development of fluorescent probes or the application in ion-selective electrodes utilizing this compound derivatives, as no such research appears to exist in the public domain. The requested data tables and detailed research findings could not be generated due to the lack of source material.

Table of Compounds

Future Research Directions and Emerging Trends

Rational Design of Novel Derivatives with Enhanced Properties

The rational design of novel derivatives of 4-(heptyloxy)benzohydrazide is a cornerstone of future research, aiming to precisely tune its molecular architecture to achieve superior performance characteristics. This approach moves beyond serendipitous discovery to a more predictive and targeted synthesis of new materials.

A key strategy involves the systematic modification of the this compound scaffold to understand and optimize structure-property relationships. This includes altering the length and branching of the heptyloxy chain to modulate mesophase behavior and transition temperatures. Furthermore, the introduction of various substituent groups onto the benzene (B151609) ring is a powerful tool for influencing molecular polarity, polarizability, and intermolecular interactions, all of which are critical determinants of liquid crystalline properties.

The synthesis of these rationally designed derivatives will continue to rely on established synthetic routes, often starting from 4-(heptyloxy)benzoic acid. This precursor is typically converted to its corresponding ester and subsequently reacted with hydrazine (B178648) hydrate (B1144303) to yield the benzohydrazide (B10538) core. The derivatization can then be carried out by introducing substituents on the aromatic ring or by modifying the hydrazide moiety.

The characterization of these novel derivatives will employ a suite of analytical techniques to elucidate their chemical structures and physical properties. Techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the successful synthesis and structural integrity of the new compounds. For the investigation of their liquid crystalline behavior, differential scanning calorimetry (DSC) is used to determine phase transition temperatures and enthalpies, while polarized optical microscopy (POM) allows for the visual identification and characterization of different mesophases.

Computational modeling, particularly Density Functional Theory (DFT), will play an increasingly integral role in the rational design process. DFT calculations can provide valuable insights into molecular geometry, electronic structure, and intermolecular interaction energies, helping to predict how structural modifications will impact the material's properties before synthesis is even attempted. This synergy between computational prediction and experimental validation will accelerate the discovery of new this compound derivatives with tailored and enhanced functionalities.

Integration of Advanced Machine Learning and AI in Computational Predictions

The integration of advanced machine learning (ML) and artificial intelligence (AI) is set to revolutionize the computational prediction of material properties for this compound and its analogs. These powerful tools can analyze vast datasets of chemical structures and their corresponding experimental properties to identify complex patterns and build predictive models, significantly accelerating the materials discovery pipeline.

ML algorithms can be trained on existing data for benzohydrazide derivatives and other liquid crystalline compounds to predict key properties such as transition temperatures, mesophase type, and optical anisotropy. By inputting the molecular structure of a novel this compound derivative, these models can provide rapid estimations of its performance, allowing researchers to prioritize the synthesis of the most promising candidates. This data-driven approach complements and enhances traditional computational methods like DFT.

The development of robust ML models requires large and diverse datasets. Future efforts will likely focus on the creation of comprehensive databases that collate structural information and experimental data for a wide range of liquid crystalline materials, including various alkoxybenzohydrazides. This will enable the training of more accurate and generalizable predictive models.

Exploration of New Material Science Applications Beyond Liquid Crystals

While this compound is primarily known for its liquid crystalline properties, future research is actively exploring its potential in a variety of other material science applications. The unique molecular structure of this compound, featuring a rigid aromatic core, a flexible alkoxy chain, and a hydrogen-bonding hydrazide group, makes it a versatile building block for the creation of novel functional materials.

One promising avenue of research is the development of advanced polymers and gels. The benzohydrazide moiety can participate in polymerization reactions or act as a cross-linking agent, leading to the formation of materials with unique thermal, mechanical, and optical properties. The self-assembly properties of this compound can also be harnessed to create structured gels with potential applications in areas such as drug delivery and tissue engineering.

The coordination capabilities of the hydrazide group also open up possibilities for the design of novel metal-organic frameworks (MOFs) and coordination polymers. By coordinating with various metal ions, this compound can form extended network structures with tailored porosity and functionality. These materials could find applications in gas storage, separation, and catalysis.

Furthermore, the inherent chirality that can be introduced into derivatives of this compound makes them interesting candidates for the development of chiral materials for applications in asymmetric catalysis and enantioselective separations. The ability to control the supramolecular organization of these chiral molecules could lead to materials with highly specific recognition and separation capabilities. The exploration of these new frontiers will undoubtedly unlock the full potential of this compound as a versatile platform for advanced materials design.

Expanding the Scope of Analytical Techniques and Sensing Platforms

Future research will also focus on expanding the analytical toolkit for characterizing this compound and its derivatives, as well as leveraging their unique properties to develop novel sensing platforms. Advanced analytical techniques will provide deeper insights into the structure and behavior of these materials, while new sensing applications will broaden their technological impact.

In terms of characterization, techniques such as X-ray diffraction (XRD) will continue to be crucial for determining the precise molecular packing and long-range order in the various liquid crystalline phases. More advanced techniques, like synchrotron XRD, may be employed to study dynamic processes and subtle structural changes in real-time. Spectroscopic methods, including advanced NMR techniques and Raman spectroscopy, will provide detailed information about molecular conformation and dynamics in different phases.

The development of sensing platforms based on this compound and its derivatives is a particularly exciting area of future research. The hydrazide group is known to interact with various analytes, including metal ions and small organic molecules. This property can be exploited to create highly sensitive and selective sensors.

Colorimetric and Fluorescent Sensors: Derivatives of this compound can be designed to exhibit a change in color or fluorescence upon binding to a specific target analyte. These changes can be readily detected by the naked eye or with simple spectroscopic instrumentation, providing a rapid and convenient method for detection. Research in this area will focus on designing receptors with high specificity for target ions such as Al³⁺, CN⁻, and various transition metals.

Electrochemical Sensors: The electrochemical properties of this compound can be harnessed to develop electrochemical sensors. These sensors typically involve modifying an electrode surface with the benzohydrazide derivative. The binding of an analyte to the derivative can then be detected as a change in the electrochemical signal, such as current or potential. These sensors offer high sensitivity and the potential for miniaturization and integration into portable analytical devices.

The table below summarizes potential sensing applications for derivatives of this compound based on the known reactivity of the benzohydrazide functional group.

| Sensing Application | Target Analyte | Detection Principle |

| Colorimetric Sensing | Metal Ions (e.g., Cu²⁺, Fe³⁺) | Change in absorption spectrum upon coordination |

| Fluorescent Sensing | Metal Ions (e.g., Al³⁺, Zn²⁺) | Modulation of fluorescence (enhancement or quenching) upon binding |

| Electrochemical Sensing | Metal Ions, Small Molecules | Change in redox properties upon analyte interaction |